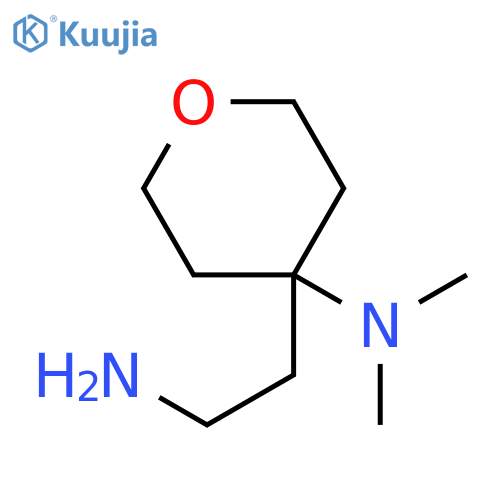

Cas no 178242-97-2 (4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine)

178242-97-2 structure

商品名:4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine

CAS番号:178242-97-2

MF:C9H20N2O

メガワット:172.267902374268

CID:4775583

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-4-ethanamine, 4-(dimethylamino)tetrahydro-

- 4-(2-aminoethyl)-n,n-dimethyltetrahydro-2h-pyran-4-amine

- 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine

-

- インチ: 1S/C9H20N2O/c1-11(2)9(3-6-10)4-7-12-8-5-9/h3-8,10H2,1-2H3

- InChIKey: VWELCQJXWCXLLL-UHFFFAOYSA-N

- ほほえんだ: C1OCCC(N(C)C)(CCN)C1

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-3558-0.25g |

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |

178242-97-2 | 95%+ | 0.25g |

$449.0 | 2023-09-06 | |

| Life Chemicals | F2147-3558-1g |

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |

178242-97-2 | 95%+ | 1g |

$498.0 | 2023-09-06 | |

| Life Chemicals | F2147-3558-5g |

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |

178242-97-2 | 95%+ | 5g |

$1494.0 | 2023-09-06 | |

| TRC | A238741-1g |

4-(2-aminoethyl)-n,n-dimethyltetrahydro-2h-pyran-4-amine |

178242-97-2 | 1g |

$ 705.00 | 2022-06-08 | ||

| Life Chemicals | F2147-3558-0.5g |

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |

178242-97-2 | 95%+ | 0.5g |

$473.0 | 2023-09-06 | |

| Life Chemicals | F2147-3558-2.5g |

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |

178242-97-2 | 95%+ | 2.5g |

$996.0 | 2023-09-06 | |

| Life Chemicals | F2147-3558-10g |

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |

178242-97-2 | 95%+ | 10g |

$2092.0 | 2023-09-06 | |

| TRC | A238741-100mg |

4-(2-aminoethyl)-n,n-dimethyltetrahydro-2h-pyran-4-amine |

178242-97-2 | 100mg |

$ 115.00 | 2022-06-08 | ||

| TRC | A238741-500mg |

4-(2-aminoethyl)-n,n-dimethyltetrahydro-2h-pyran-4-amine |

178242-97-2 | 500mg |

$ 455.00 | 2022-06-08 |

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

178242-97-2 (4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬